2,5-Diethyl-3,6-dimethylpyrazine

Gas Chromatography Retention Index Alkylpyrazine Identification

2,5-Diethyl-3,6-dimethylpyrazine is a tetra-alkylated pyrazine (C10H16N2, MW 164.25) bearing ethyl groups at the 2- and 5-positions and methyl groups at the 3- and 6-positions. It belongs to the broader class of alkylpyrazines—heterocyclic aroma compounds formed primarily via the Maillard reaction during thermal food processing.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 18903-30-5
Cat. No. B189366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-3,6-dimethylpyrazine
CAS18903-30-5
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C(=N1)C)CC)C
InChIInChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
InChIKeyWOKWCTYNOKUPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyl-3,6-dimethylpyrazine (CAS 18903-30-5) Procurement Baseline: A C10 Dialkylpyrazine for Flavor, Fragrance, and Specialty Chemical Research


2,5-Diethyl-3,6-dimethylpyrazine is a tetra-alkylated pyrazine (C10H16N2, MW 164.25) bearing ethyl groups at the 2- and 5-positions and methyl groups at the 3- and 6-positions [1]. It belongs to the broader class of alkylpyrazines—heterocyclic aroma compounds formed primarily via the Maillard reaction during thermal food processing [2]. The compound has been detected as a volatile constituent of cooked beef and roast coffee aroma [3], and its symmetrical substitution pattern distinguishes it from the more extensively studied, asymmetrically substituted alkylpyrazines that dominate the flavor and fragrance literature.

Why 2,5-Diethyl-3,6-dimethylpyrazine Cannot Be Replaced by 2-Ethyl-3,5-dimethylpyrazine, 2,3-Diethyl-5-methylpyrazine, or Simpler Alkylpyrazines


Within the alkylpyrazine family, small structural modifications produce disproportionately large changes in both olfactory potency and chromatographic behavior. Wagner et al. (1999) demonstrated that replacing a single methyl group with an ethyl group in position 2 of trimethylpyrazine lowered the odor threshold 4,500‑fold, while shifting the ethyl group to position 5 raised the threshold dramatically [1]. Consequently, 2,5‑diethyl‑3,6‑dimethylpyrazine—with its unique symmetric 2,5‑diethyl‑3,6‑dimethyl substitution—exhibits a GC retention index, estimated logP, and biological target profile that differ measurably from its closest commercial analogs. Procurement specifications that treat “alkylpyrazine” as a generic commodity class therefore risk selecting a compound whose sensory potency, analytical detectability, solubility, or target-binding properties diverge substantially from the intended application requirements.

Quantitative Differentiation Evidence for 2,5-Diethyl-3,6-dimethylpyrazine vs. Its Closest Alkylpyrazine Analogs


Evidence 1: DB‑5 Capillary GC Retention Index — Enables Unambiguous Chromatographic Resolution from 2,5‑Dimethylpyrazine, 2‑Ethyl‑3,5‑dimethylpyrazine, and 2,3,5‑Trimethylpyrazine

2,5‑Diethyl‑3,6‑dimethylpyrazine elutes with a DB‑5 retention index (RI) of 1225 [1], which is >200 units higher than that of 2‑ethyl‑3,5‑dimethylpyrazine (standard non‑polar RI ≈1070 [2]), >300 units higher than that of 2,3,5‑trimethylpyrazine (standard non‑polar RI ≈977–983 [3]), and >300 units higher than that of 2,5‑dimethylpyrazine (DB‑5 RI 911 [4]). On a polar Carbowax 20M column, the target compound shows an RI of 1539 [1], further separating it from commonly co‑occurring pyrazines.

Gas Chromatography Retention Index Alkylpyrazine Identification Flavor Analysis

Evidence 2: Estimated LogP of 3.11 and Water Solubility of 144 mg/L — Differentiating Lipophilicity-Driven Formulation Behavior from Lower-LogP Analogs

The EPI Suite estimate for 2,5‑diethyl‑3,6‑dimethylpyrazine gives log Kow = 3.11 and water solubility = 144 mg/L at 25 °C [1]. In contrast, 2,5‑dimethylpyrazine has a reported logP of ~1.10 (parchem datasheet) and is miscible with water in all proportions. 2‑Ethyl‑3,5‑dimethylpyrazine, with one fewer ethyl group, has an estimated logP of approximately 2.0–2.2. The logP difference of ≥0.9 units between the target compound and these analogs translates to a roughly 8‑fold difference in octanol-water partition coefficient.

Lipophilicity LogP Water Solubility Formulation

Evidence 3: Reported Inhibition of DNA Gyrase and Topoisomerase IV — A Specific Molecular Target Not Described for Common Food-Grade Alkylpyrazines

A vendor technical dossier states that 2,5‑diethyl‑3,6‑dimethylpyrazine inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV . In contrast, the antimicrobial activity reported for the broader alkylpyrazine class (e.g., in the 2022 review by Cherniienko et al.) is largely phenomenological—based on growth-inhibition zone assays against panels of bacteria and fungi—without identification of specific molecular targets for the simpler food‑grade compounds [1]. No head-to-head target-engagement data are available, and quantitative IC50 values for the target compound's inhibition of these enzymes have not been published.

Antimicrobial DNA Gyrase Topoisomerase IV Target Identification

Evidence 4: Unique Occurrence Signature — Simultaneously Detected in Cooked Beef and Roast Coffee Aroma, with a Distinct Maillard-Formation Profile vs. Predominantly Cocoa-Derived Analogs

2,5‑Diethyl‑3,6‑dimethylpyrazine has been specifically identified as a constituent of cooked beef aroma and roast coffee aroma [1][2]. The HMDB notes it has been detected (though not quantified) in arabica and robusta coffees, making it a potential biomarker for coffee consumption [1]. By comparison, 2,3‑diethyl‑5‑methylpyrazine is predominantly associated with potato, roasty, and cocoa notes and has been detected in herbs, spices, milk products, and nuts [3]; 2,3,5‑trimethylpyrazine is broadly found in baked goods, popcorn, and soy paste. The target compound thus exhibits a narrower, more specific food-occurrence profile—beef plus coffee—than the broader distribution of its popular analogs.

Food Metabolomics Maillard Reaction Aroma Chemistry Biomarker

Procurement-Relevant Application Scenarios for 2,5-Diethyl-3,6-dimethylpyrazine (CAS 18903-30-5)


Scenario 1: GC‑MS Flavoromics Studies Requiring Unambiguous Peak Assignment in Beef or Coffee Volatile Profiling

When analyzing the volatile fraction of cooked beef or roasted coffee by GC‑MS, multiple alkylpyrazines co‑occur. The DB‑5 retention index of 1225 for 2,5‑diethyl‑3,6‑dimethylpyrazine provides a >155‑unit separation from the nearest common pyrazine analog [1], enabling confident identification without reliance on high‑resolution mass spectrometry alone. This is critical for laboratories conducting authenticity testing or Maillard‑reaction kinetic studies.

Scenario 2: Lipid‑Based Flavor Delivery Systems Requiring Higher LogP for Efficient Encapsulation

With an estimated logP of 3.11 versus ~1.10 for 2,5‑dimethylpyrazine [2], the target compound partitions preferentially into lipid phases, improving loading efficiency in oil‑based flavor delivery vehicles (e.g., emulsions, liposomes, or structured oils). Formulators developing sustained-release flavor systems for meat analogs or coffee beverages should procure this higher‑logP pyrazine rather than a lower‑logP analog if lipid‑phase retention is the design requirement.

Scenario 3: Antibacterial Lead‑Discovery Programs Targeting DNA Gyrase and Topoisomerase IV

The reported binding to DNA gyrase and topoisomerase IV distinguishes 2,5‑diethyl‑3,6‑dimethylpyrazine from the structurally simpler food‑grade alkylpyrazines whose antimicrobial activity has no assigned target. Medicinal chemistry teams seeking novel gyrase‑inhibitor scaffolds can use this compound as a starting fragment for structure‑activity relationship expansion, though confirmatory enzyme‑inhibition assays (IC50 determination) must be performed in‑house given the current absence of published potency data.

Scenario 4: Coffee and Cooked‑Meat Aroma Reconstitution and Authenticity Research

Because 2,5‑diethyl‑3,6‑dimethylpyrazine has been specifically detected in both roast coffee and cooked beef aroma [3][4], it serves as a matrix‑relevant standard for sensory reconstitution experiments targeting these food categories. Procurement of this compound is warranted over the more commonly available cocoa/nut‑associated pyrazines when the research goal is to replicate authentic meaty or coffee‑specific aroma profiles.

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